molecular formula C10H12N2OS B12896218 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-3,4-dimethyl-1,2-oxazole CAS No. 61314-57-6

5-(2,4-Dimethyl-1,3-thiazol-5-yl)-3,4-dimethyl-1,2-oxazole

Cat. No.: B12896218
CAS No.: 61314-57-6
M. Wt: 208.28 g/mol
InChI Key: GNGYIVSUNALQMR-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylthiazol-5-yl)-3,4-dimethylisoxazole is a heterocyclic compound that contains both thiazole and isoxazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the thiazole ring, in particular, is known to impart various pharmacological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylthiazol-5-yl)-3,4-dimethylisoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dimethylthiazole with a suitable isoxazole precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylthiazol-5-yl)-3,4-dimethylisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

5-(2,4-Dimethylthiazol-5-yl)-3,4-dimethylisoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylthiazol-5-yl)-3,4-dimethylisoxazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Dimethylthiazol-5-yl)-3,4-dimethylisoxazole is unique due to the combination of both thiazole and isoxazole rings in its structure. This dual-ring system can impart a broader range of biological activities and chemical reactivity compared to compounds containing only one of these rings .

Properties

CAS No.

61314-57-6

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

5-(2,4-dimethyl-1,3-thiazol-5-yl)-3,4-dimethyl-1,2-oxazole

InChI

InChI=1S/C10H12N2OS/c1-5-6(2)12-13-9(5)10-7(3)11-8(4)14-10/h1-4H3

InChI Key

GNGYIVSUNALQMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)C2=C(N=C(S2)C)C

Origin of Product

United States

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